molecular formula C22H26N2O2 B14071198 3A,16A-Apovincaminic acid ethyl ester

3A,16A-Apovincaminic acid ethyl ester

Cat. No.: B14071198
M. Wt: 350.5 g/mol
InChI Key: DDNCQMVWWZOMLN-IAXKEJLGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,16A-Apovincaminic acid ethyl ester involves several steps. Initially, vincamine is extracted from the small periwinkle plant (Vinca minor). This vincamine is then dehydrated to form apovincamine, which is subsequently hydrolyzed to produce apovincaminic acid . The final step involves the esterification of apovincaminic acid with ethanol in the presence of potassium hydroxide and bromine ethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

3A,16A-Apovincaminic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . These reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Mechanism of Action

3A,16A-Apovincaminic acid ethyl ester exerts its effects primarily through vasodilation of brain arteries. It enhances cerebral blood flow by inhibiting the activity of calcium-dependent phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This relaxation of vascular smooth muscles improves oxygen and glucose supply to the brain . Additionally, the compound promotes the deformation of red blood cells, reduces blood viscosity, and inhibits platelet aggregation, further enhancing cerebral circulation .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl (15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20?,22-/m0/s1

InChI Key

DDNCQMVWWZOMLN-IAXKEJLGSA-N

Isomeric SMILES

CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC

Origin of Product

United States

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